

Spectroscopic Data of 4-Bromopyridine-3-boronic acid: A Technical Overview

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Compound of Interest

Compound Name: **4-Bromopyridine-3-boronic acid**

Cat. No.: **B582264**

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Disclaimer: Publicly available, comprehensive experimental spectroscopic data (NMR, IR, and MS) for **4-Bromopyridine-3-boronic acid** is limited. This guide provides a technical overview of the expected spectroscopic characteristics and general methodologies for their acquisition. To illustrate the expected data, spectroscopic information for the closely related structural analog, 4-bromopyridine, is presented where available.

This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the spectroscopic profile of **4-Bromopyridine-3-boronic acid** and the experimental protocols necessary for its analysis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for the analogous compound, 4-bromopyridine. This data can serve as a reference point for the analysis of **4-Bromopyridine-3-boronic acid**.

Table 1: ^1H NMR Data for 4-Bromopyridine

Parameter	Value (ppm)	Multiplicity
δ (A)	8.68	Doublet
δ (B)	7.73	Doublet

Solvent: DMSO-d6[1]

Table 2: Mass Spectrometry Data for 4-Bromopyridine

m/z Value	Interpretation
157	Molecular Ion [M] ⁺
159	Isotopic Peak [M+2] ⁺ due to ⁸¹ Br
78	Fragment corresponding to the pyridine ring

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra of a solid organic compound such as **4-Bromopyridine-3-boronic acid**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining a ¹H NMR spectrum.

- Sample Preparation:
 - Weigh approximately 5-25 mg of the solid sample.[4]
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) to a final volume of about 0.6-0.7 mL in a clean, dry vial.[4][5]
 - If any solid particles remain, filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube.[5]
 - Ensure the sample depth in the NMR tube is adequate, typically around 4-5 cm.
 - Cap the NMR tube and carefully label it.
- Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine.
- Place the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase correct the spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals to determine the relative proton ratios.

2.2 Infrared (IR) Spectroscopy

This protocol describes the thin solid film method for acquiring an FT-IR spectrum.

- Sample Preparation:
 - Place a small amount of the solid sample (a few milligrams) into a clean vial.
 - Add a few drops of a volatile solvent in which the sample is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[6]
 - Using a pipette, apply a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[6]

- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[6]
- Data Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the IR spectrum of the sample.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using electron ionization (EI).

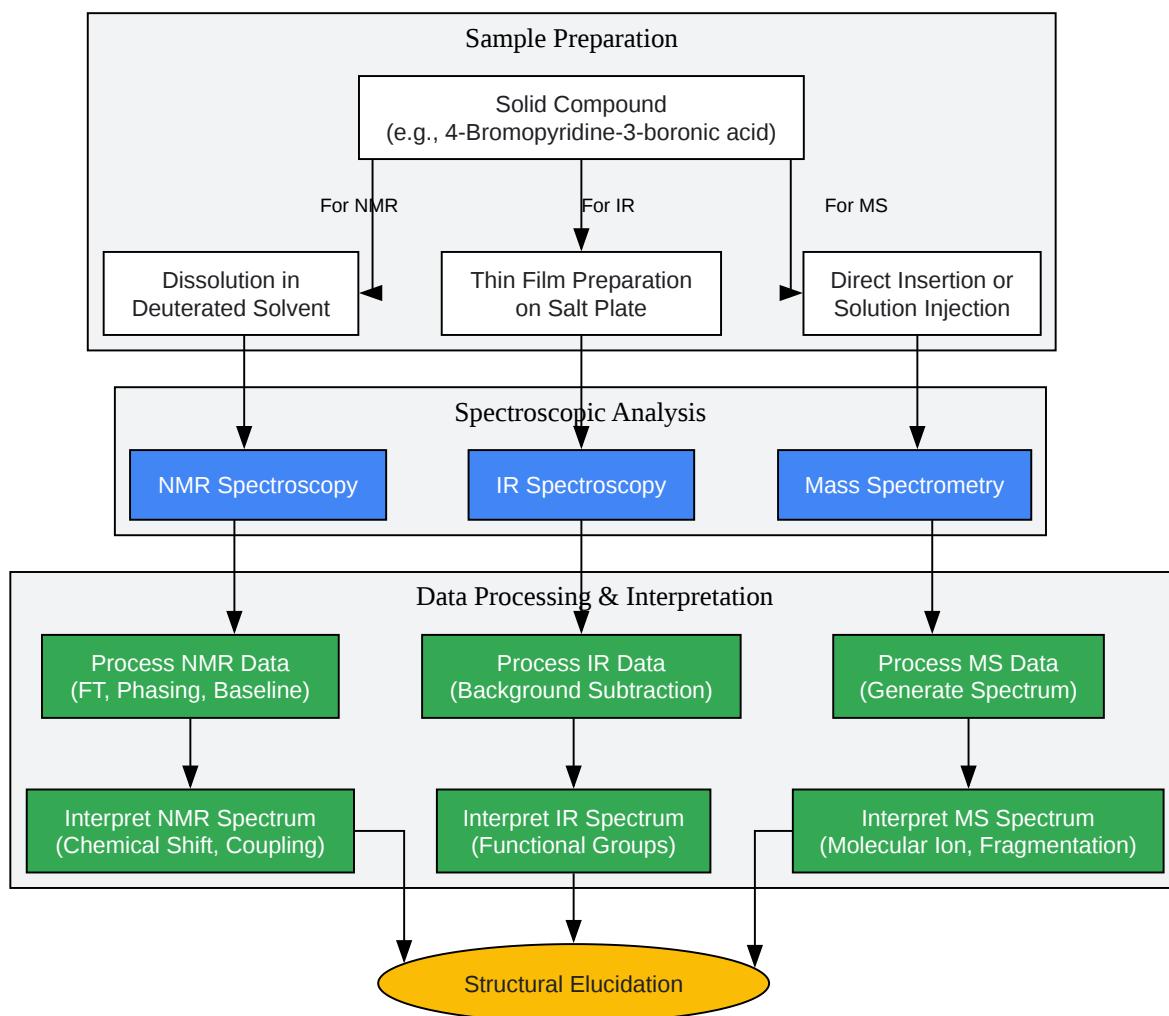
- Sample Preparation:
 - For volatile solids, the sample can be introduced via a direct insertion probe. A small amount of the solid is placed in a capillary tube at the end of the probe.
 - Alternatively, the sample can be dissolved in a volatile solvent, and a small volume of the solution is injected into the instrument.[7]
- Data Acquisition:
 - The sample is introduced into the ion source of the mass spectrometer, where it is vaporized.[7]
 - The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[8][9]

- The resulting positively charged ions are accelerated into the mass analyzer.[7][8]
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[9][10]
- The detector records the abundance of each ion at a specific m/z value.[11]

- Data Processing:
 - The data is processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - The molecular ion peak (if present) is identified to determine the molecular weight of the compound.
 - The fragmentation pattern is analyzed to gain structural information.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

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